molecular formula C22H15ClN2O4S B2604075 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate CAS No. 956741-35-8

2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate

Cat. No.: B2604075
CAS No.: 956741-35-8
M. Wt: 438.88
InChI Key: NPRUTHANMZTZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 4-chlorophenyl group, a carbonyl group, and a benzenesulfonate moiety, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. These properties can vary widely among different compounds and are influenced by many factors, including the compound’s chemical structure and the patient’s physiological condition .

The action of a compound can also be influenced by environmental factors. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and its interaction with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate typically involves multi-step organic reactions. One common method starts with the preparation of 1-(4-chlorophenyl)-1H-pyrazole, which is then subjected to acylation to introduce the carbonyl group. The final step involves the sulfonation of the phenyl ring to attach the benzenesulfonate group. Reaction conditions often include the use of catalysts, solvents like dichloromethane or toluene, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for maintaining consistency and efficiency. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-1H-pyrazole: Shares the pyrazole and chlorophenyl moieties but lacks the carbonyl and benzenesulfonate groups.

    4-chlorophenyl benzenesulfonate: Contains the chlorophenyl and benzenesulfonate groups but lacks the pyrazole ring.

    2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

[2-[1-(4-chlorophenyl)pyrazole-4-carbonyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O4S/c23-17-10-12-18(13-11-17)25-15-16(14-24-25)22(26)20-8-4-5-9-21(20)29-30(27,28)19-6-2-1-3-7-19/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRUTHANMZTZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C(=O)C3=CN(N=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.